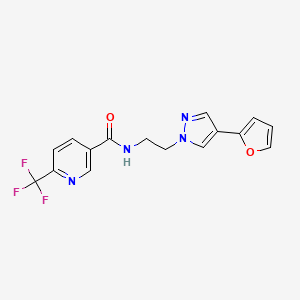

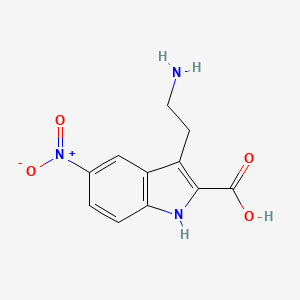

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds derived from nicotinamide, such as N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide, have demonstrated potential in antimicrobial and antifungal applications. For instance, a study found that certain nicotinamide derivatives showed significant in vitro antimicrobial activity against various bacteria and fungi (Patel & Shaikh, 2010).

Antiprotozoal Activity

Nicotinamide analogs have also been explored for their antiprotozoal properties. A notable example is a study that synthesized and evaluated the antiprotozoal activity of nicotinamide derivatives against Trypanosoma b.rhodesiense and P. falciparum, showing that some compounds exhibited significant in vitro activity (Ismail et al., 2003).

Crystal Lattice Studies

Research has also focused on understanding the structural and energetic aspects of molecular assemblies involving nicotinamide derivatives. These studies contribute to the broader understanding of drug design and molecular interactions (Jarzembska et al., 2017).

Therapeutic Potential in Gastrointestinal Conditions

Another area of interest is the therapeutic potential of nicotinamide derivatives in treating acute gastric lesions. A study on 1-Methylnicotinamide, a derivative of nicotinamide, indicated its efficacy in mitigating gastric lesions through various biological mechanisms (Brzozowski et al., 2008).

Metabolic Utilization Studies

There is also research focusing on how mammals, insects, and bacteria utilize nicotinamide derivatives. These studies provide insights into the metabolic pathways and biological roles of these compounds (Ellinger et al., 1947).

Synthesis and Biological Evaluation

Finally, the synthesis and biological evaluation of nicotinamide derivatives for various potential applications, including antimicrobial and anticancer activities, have been a significant focus. This includes exploring their chemical properties and potential as therapeutic agents (Joshi et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others.

Mode of Action

This could involve inhibiting the receptor, preventing it from sending signals that lead to cell growth and division .

Biochemical Pathways

The compound’s interaction with its target could affect various biochemical pathways. If the target is indeed EGFR, then the compound could impact pathways such as the MAPK, Akt, and JNK pathways, which are involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability .

Result of Action

The result of the compound’s action would depend on its exact mode of action and the pathways it affects. If it acts as an EGFR inhibitor, it could potentially slow down or stop the growth of cells that are overexpressing EGFR .

properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O2/c17-16(18,19)14-4-3-11(8-21-14)15(24)20-5-6-23-10-12(9-22-23)13-2-1-7-25-13/h1-4,7-10H,5-6H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNFFPSEWQYVIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2924331.png)

![N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine](/img/structure/B2924332.png)

![7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2924333.png)

![(1S,6S)-N-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethyl)bicyclo[4.2.0]octan-7-amine](/img/structure/B2924334.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B2924339.png)

![N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide](/img/structure/B2924340.png)

![N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)

![2-(2-ethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2924353.png)

![N-((1-(thiophen-2-yl)cyclohexyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2924354.png)